1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Overview
Description
Desfluorociprofloxacin (Ciprofloxacin EP Impurity B) is an impurity of Ciprofloxacin, fluorinated quinolone antibacterial.
Desfluorociprofloxacin is an impurity of Ciprofloxacin.
Mechanism of Action
Target of Action
The primary target of 1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid is the DNA gyrase enzyme . This enzyme plays a crucial role in bacterial DNA synthesis, making it an effective target for antibiotics .
Mode of Action
This compound acts by inhibiting bacterial DNA synthesis . It achieves this by blocking the subunit A of the DNA gyrase enzyme . This compound also affects the bacterial cell wall , further inhibiting bacterial growth.
Biochemical Pathways
The compound’s action on the DNA gyrase enzyme disrupts the normal biochemical pathways of bacterial DNA synthesis . By blocking the enzyme, the compound prevents the supercoiling of bacterial DNA, a critical step in DNA replication . This disruption in the DNA synthesis pathway leads to the death of the bacterial cells .
Pharmacokinetics
They are distributed widely in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By blocking DNA synthesis, the compound prevents the bacteria from replicating . This leads to a reduction in the number of bacterial cells, helping to clear the bacterial infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. Additionally, resistance mechanisms in bacteria, such as efflux pumps, can also impact the compound’s efficacy .
Properties
IUPAC Name |
1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-13-4-3-12(19-7-5-18-6-8-19)9-15(13)20(11-1-2-11)10-14(16)17(22)23/h3-4,9-11,18H,1-2,5-8H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJEAWVHIBCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)N4CCNCC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93107-11-0 | |
Record name | Desfluorociprofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESFLUOROCIPROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FPD89RI4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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